Thieno[2,3-b]pyridine-2-carbohydrazide Thieno[2,3-b]pyridine-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 2169387-81-7
VCID: VC2723920
InChI: InChI=1S/C8H7N3OS/c9-11-7(12)6-4-5-2-1-3-10-8(5)13-6/h1-4H,9H2,(H,11,12)
SMILES: C1=CC2=C(N=C1)SC(=C2)C(=O)NN
Molecular Formula: C8H7N3OS
Molecular Weight: 193.23 g/mol

Thieno[2,3-b]pyridine-2-carbohydrazide

CAS No.: 2169387-81-7

Cat. No.: VC2723920

Molecular Formula: C8H7N3OS

Molecular Weight: 193.23 g/mol

* For research use only. Not for human or veterinary use.

Thieno[2,3-b]pyridine-2-carbohydrazide - 2169387-81-7

Specification

CAS No. 2169387-81-7
Molecular Formula C8H7N3OS
Molecular Weight 193.23 g/mol
IUPAC Name thieno[2,3-b]pyridine-2-carbohydrazide
Standard InChI InChI=1S/C8H7N3OS/c9-11-7(12)6-4-5-2-1-3-10-8(5)13-6/h1-4H,9H2,(H,11,12)
Standard InChI Key GJMBAHPJBWIUID-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C1)SC(=C2)C(=O)NN
Canonical SMILES C1=CC2=C(N=C1)SC(=C2)C(=O)NN

Introduction

Chemical Structure and Properties

Thieno[2,3-b]pyridine-2-carbohydrazide consists of a thiophene ring fused to a pyridine ring, with a carbohydrazide group attached at the 2-position. This structural arrangement confers unique biochemical properties, making it a subject of interest in various biochemical and pharmacological studies.

Basic Chemical Data

PropertyValue
Molecular FormulaC8H7N3OS
Molecular Weight193.23 g/mol
CAS Number2169387-81-7
IUPAC Namethieno[2,3-b]pyridine-2-carbohydrazide
Standard InChIInChI=1S/C8H7N3OS/c9-11-7(12)6-4-5-2-1-3-10-8(5)13-6/h1-4H,9H2,(H,11,12)
Standard InChIKeyGJMBAHPJBWIUID-UHFFFAOYSA-N
SMILESC1=CC2=C(N=C1)SC(=C2)C(=O)NN

The compound exhibits significant biochemical activities, including enzyme inhibition and modulation of cellular processes .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of thieno[2,3-b]pyridine-2-carbohydrazide and its derivatives.

Synthesis from Pyridine-2(1H)-thione

One of the most established synthetic routes begins with pyridine-2(1H)-thione (compound 1), which reacts with ethyl chloroacetate (compound 2) to yield a 2-S-ethoxy-carbonylmethylpyridine derivative (compound 3). This intermediate can then be cyclized into thieno[2,3-b]pyridine-2-carbohydrazide derivative (compound 5) by treatment with hydrazine hydrate .

Alternative Synthetic Routes

Another approach utilizes cyanothioacetamide and arylhydrazone of benzoylacetone as key starting materials. This method has been employed for the synthesis of pyridine-2(1H)-thione derivative and thieno[2,3-b]pyridine derivatives .

Cyclization Reactions

The synthesis of thieno[2,3-b]pyridine derivatives often involves cyclization reactions and the use of nucleophilic and electrophilic reagents. For instance, ethyl thieno[2,3-b]pyridine-2-carboxylate (compound 25) can be prepared by treating certain precursors with tert-butyl nitrite and triethylsilane, followed by basic hydrolysis and HATU amide coupling to afford the corresponding amide (compound 27) .

Biochemical and Pharmacological Activities

Thieno[2,3-b]pyridine-2-carbohydrazide and its derivatives exhibit a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Research indicates that thieno[2,3-b]pyridine derivatives demonstrate potential as anticancer agents. The thieno[2,3-b]pyridines of general formula (I), where R1 is Me, C6H5, 3,4,5-(OMe)3C6H2, NH2 and R2 is H, CN, COMe, COOC1-4 alkyl, COOC2H4OMe, have shown MDR (multidrug resistance) modulating activity .

Antimicrobial Properties

Novel 3-aminothieno[2,3-b]pyridine-2-carboxamides (TPA series) have demonstrated activity against Mycobacterium tuberculosis. Studies have investigated the structural modifications that can enhance antimicrobial efficacy, with particular focus on substituents at the 3, 4, and 6 positions of the thieno[2,3-b]pyridine core .

PositionPreferred SubstituentEffect on Activity
3-positionFree amineContributes positively to activity against M. tuberculosis
4-positionTrifluoromethylBest substituent, reason unknown
6-positionGroups with hydrogen bond acceptorsEnhanced activity

Enzyme Inhibition

Thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of various enzymes, including Pim-1 kinase. These compounds can act as multidrug resistance modulators by interacting with specific biological targets .

Reactions and Derivatives in Polyheterocyclic Synthesis

Thieno[2,3-b]pyridine-2-carbohydrazide serves as a versatile precursor for the synthesis of various polyheterocyclic compounds, expanding its potential applications in medicinal chemistry.

Reactions with Cinnamonitrile Derivatives

Thieno[2,3-b]pyridine-2-carbohydrazide (compound 5) reacts with cinnamonitrile derivatives (compounds 6a, b), triethylorthoformate, formic acid, dimethylformamide-dimethylacetal, and diethyl carbonate to give the corresponding Schiff base (compounds 7a, b) and pyrido[3′,2′;-4,5]thieno[3,2-d]pyrimidine derivatives (compounds 10–13) .

Formation of Oxadiazole Derivatives

When thieno[2,3-b]pyridine-2-carbohydrazide reacts with carbon disulfide and phenyl isothiocyanate, it produces 2-(1,3,4-oxadiazolo-2-yl)thieno[2,3-b]pyridine derivatives (compounds 18 and 22) .

Synthesis of Pyrazolyl Derivatives

Reaction of thieno[2,3-b]pyridine-2-carbohydrazide with β-dicarbonyl compounds such as ethyl acetoacetate, acetylacetone, and ethyl β-arylazoacetoacetate yields the corresponding 2-(pyrazol-1-yl-carbonyl)thieno[2,3-b]pyridine derivatives (compounds 24, 25, and 27) .

ReactantProductReference
Cinnamonitrile derivativesSchiff base and pyrido[3′,2′;-4,5]thieno[3,2-d]pyrimidine derivatives
Carbon disulfide/Phenyl isothiocyanate2-(1,3,4-oxadiazolo-2-yl)thieno[2,3-b]pyridine derivatives
β-Dicarbonyl compounds2-(pyrazol-1-yl-carbonyl)thieno[2,3-b]pyridine derivatives

Structure-Activity Relationship Studies

Understanding the relationship between the structure of thieno[2,3-b]pyridine-2-carbohydrazide derivatives and their biological activity is crucial for optimizing their therapeutic potential.

Effect of Substituents on Antimicrobial Activity

In studies of 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives against M. tuberculosis, researchers found that the free amine at the 3-position contributes positively to antimicrobial activity but may also play a role in cytotoxicity against HepG2 cells .

Optimization of Anticancer Activity

The thieno[2,3-b]pyridines of specific formulations have shown MDR modulating activity. For instance, compounds coded as OSI-10248, which is 3-Amino-4,6-bis-(3,4,5-trimethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester, demonstrate significant activity .

Applications in Drug Discovery

The diverse biological activities of thieno[2,3-b]pyridine-2-carbohydrazide and its derivatives make them valuable scaffolds in drug discovery programs.

Anticancer Drug Development

Thieno[2,3-b]pyridine derivatives have shown potential as anticancer agents by targeting specific enzymes and cellular pathways involved in cancer progression. Their ability to modulate multidrug resistance makes them particularly interesting for developing treatments for resistant cancers .

Antimicrobial Agents

The activity of 3-aminothieno[2,3-b]pyridine-2-carboxamides against M. tuberculosis highlights their potential as antimicrobial agents. Continued optimization of these compounds could lead to new treatments for tuberculosis and potentially other infectious diseases .

Recent Research Developments

Research on thieno[2,3-b]pyridine-2-carbohydrazide continues to evolve, with recent studies expanding our understanding of its potential applications.

Advanced Synthetic Methods

Recent research has focused on developing more efficient and selective methods for synthesizing thieno[2,3-b]pyridine derivatives. These advancements may facilitate the production of larger quantities of these compounds for further biological testing and potential clinical development .

Expanded Biological Evaluation

Studies published in early 2025 have explored the utility of thieno[2,3-b]pyridine derivatives in the synthesis of condensed heterocyclic compounds with expected biological activity. This research has assessed their potential against various biological targets, including specific cancer cell lines .

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